An In-Depth Technical Guide to 1-Chloro-3-phenylacetone
An In-Depth Technical Guide to 1-Chloro-3-phenylacetone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, analysis, and handling of 1-Chloro-3-phenylacetone. This versatile α-chloroketone is a valuable intermediate in organic synthesis, offering a reactive handle for the construction of more complex molecular architectures.
Core Molecular and Physical Characteristics
1-Chloro-3-phenylacetone, systematically named 1-chloro-3-phenylpropan-2-one, is a bifunctional organic compound featuring a ketone and an alkyl chloride.[1] This structure imparts a unique reactivity profile, making it a subject of interest in various synthetic applications. At standard temperature and pressure, it exists as needle-like crystals or a light yellow to brown solid, given its melting point is well above room temperature.[2][3] The description as a liquid likely refers to the compound in its molten state or when dissolved in a solvent.[2]
Table 1: Physicochemical Properties of 1-Chloro-3-phenylacetone
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-3-phenylpropan-2-one | [1] |
| Synonyms | 1-Chloro-3-phenylacetone, Benzyl chloromethyl ketone | [1] |
| CAS Number | 937-38-2 | [1][2][4] |
| Molecular Formula | C₉H₉ClO | [1][2][4] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| Appearance | Needle crystals, Light yellow to brown solid | [2][3] |
| Melting Point | 72-73 °C | [2][3][4][5] |
| Boiling Point | 244.7 °C @ 760 mmHg; 133-135 °C @ 19 Torr | [2][4][5] |
| Density | ~1.15 g/cm³ | [2][4][5] |
| Flash Point | 119.6 °C | [4][5] |
| Refractive Index | 1.527 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether). | [6][7] |
Synthesis and Mechanistic Insights
The synthesis of 1-Chloro-3-phenylacetone can be approached through several routes. The choice of method often depends on the scale, available starting materials, and desired purity.
Synthesis from Phenylacetic Acid Derivatives
A highly practical and scalable one-step method involves the reaction of a phenylacetic acid derivative with a chloromethyl carbonyl electrophile.[8] The key to this process is the formation of an intermediate magnesium enolate dianion, which exhibits high selectivity for the carbonyl carbon. A significant advantage of this protocol is the spontaneous decarboxylation that occurs during the aqueous workup, simplifying the purification process.[8]
-
Dianion Formation: To a solution of phenylacetic acid in an appropriate anhydrous solvent (e.g., THF), slowly add 2.0-2.2 equivalents of a strong base like lithium diisopropylamide (LDA) or a Grignard reagent at low temperature (-78 °C to 0 °C) to form the dianion.
-
Electrophilic Addition: Slowly add 1.0 equivalent of a suitable chloromethyl carbonyl electrophile, such as a Weinreb amide (e.g., N-methoxy-N-methyl-2-chloroacetamide), to the dianion solution while maintaining the low temperature. The Weinreb amide is preferred as it minimizes side reactions.[8]
-
Reaction Quench & Decarboxylation: Allow the reaction to proceed to completion (monitored by TLC or LC-MS). Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl). This step protonates the intermediates and facilitates the spontaneous decarboxylation.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
The causality behind using a dianion is its enhanced nucleophilicity, while the use of a Weinreb amide prevents over-addition, a common issue with more reactive electrophiles like acid chlorides, thus ensuring a self-validating and high-yield protocol.
Classical Synthesis Routes
Other reported methods include the reaction of hydrogen chloride with a corresponding diazonium ketone solution.[2][3] While effective, this method involves the generation of diazomethane or related precursors, which requires specialized handling procedures due to their toxicity and explosive nature.
The parent compound, phenylacetone, is often synthesized via a Friedel-Crafts acylation of benzene with chloroacetone, catalyzed by aluminum chloride.[9][10] This highlights the fundamental reactivity of the building blocks involved.
Caption: General workflow for the one-pot synthesis of 1-Chloro-3-phenylacetone.
Analytical Characterization
A robust analytical workflow is crucial for confirming the identity and purity of synthesized 1-Chloro-3-phenylacetone. This typically involves a combination of spectroscopic methods and chromatography.
Table 2: Spectroscopic Data for 1-Chloro-3-phenylacetone
| Technique | Expected Features |
| ¹H NMR | - Singlet for the chloromethyl protons (-CH₂Cl) ~4.2-4.4 ppm.- Singlet for the benzylic protons (-CH₂Ph) ~3.8-4.0 ppm.- Multiplet for the aromatic protons (C₆H₅-) ~7.2-7.4 ppm. |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O) ~200-205 ppm.- Signal for the chloromethyl carbon (-CH₂Cl) ~48-50 ppm.- Signal for the benzylic carbon (-CH₂Ph) ~52-54 ppm.- Aromatic carbon signals between ~127-134 ppm. |
| IR Spectroscopy | - Strong, sharp absorption band for the ketone carbonyl (C=O) stretch ~1720-1740 cm⁻¹.- C-Cl stretch absorption ~650-800 cm⁻¹.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 168 and an isotopic peak (M+2) at m/z 170 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.- Common fragmentation pathways include loss of Cl, CH₂Cl, and the benzyl radical. |
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Chloro-3-phenylacetone is dominated by its two functional groups: the electrophilic ketone carbonyl and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity makes it a powerful building block.
It is a versatile intermediate for synthesizing a range of compounds, including chiral epoxides, γ-diketones, and various heterocyclic systems like imidazoles.[4][8] The reaction with a nucleophile can be directed to either the carbonyl carbon or the α-chloro position, depending on the nature of the nucleophile and the reaction conditions. For instance, strong, non-basic nucleophiles will favor Sₙ2 displacement of the chloride, while others might first interact with the carbonyl.
Caption: Key reactivity pathways of 1-Chloro-3-phenylacetone.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that proper handling of 1-Chloro-3-phenylacetone is paramount for laboratory safety. The compound is classified with significant hazards.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles. A face shield is recommended when handling larger quantities.[5]
-
Handling: Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols. Use non-sparking tools, as fine dust could pose an explosion hazard.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains.[5]
Role in Drug Development and Regulated Precursors
While 1-Chloro-3-phenylacetone is a valuable research chemical, it is critical to note its structural relationship to phenylacetone (also known as P2P). Phenylacetone is a DEA Schedule II controlled substance in the United States and is regulated in many other countries because it is a key precursor in the illicit synthesis of amphetamine and methamphetamine.[11] Although 1-Chloro-3-phenylacetone itself is not typically listed under the same stringent controls, its potential as a starting material for regulated substances means that researchers must be aware of and comply with all local and institutional regulations regarding its purchase, storage, and use. Its legitimate use in drug development is as an intermediate for creating more complex, non-controlled pharmaceutical scaffolds.[4][8][12]
References
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Scribd. (n.d.). Phenylacetone: Preparation | PDF. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-phenylpropan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Phenylacetone. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
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Scribd. (n.d.). Phenylacetone | PDF. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetone. Retrieved from [Link]
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Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Retrieved from [Link]
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OpenBU. (n.d.). A preparation of phenylacetone. Boston University. Retrieved from [Link]
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